(2S)-2-amino-4-phenylbutan-1-ol
Overview
Description
(2S)-2-amino-4-phenylbutan-1-ol: is an organic compound with a chiral center, making it optically active. This compound is characterized by an amino group attached to the second carbon of a butanol chain, with a phenyl group attached to the fourth carbon. Its unique structure lends itself to various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-phenylbutan-1-ol typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-amino-4-phenylbutan-1-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using engineered microorganisms or enzymes to achieve high enantioselectivity and yield. These methods are often preferred due to their environmental friendliness and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2S)-2-amino-4-phenylbutan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and other nucleophiles.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Primary amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-2-amino-4-phenylbutan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselectivity makes it valuable in asymmetric synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a precursor in the synthesis of various polymers and materials .
Mechanism of Action
The mechanism by which (2S)-2-amino-4-phenylbutan-1-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
(2S)-2-aminobutan-1-ol: Similar structure but lacks the phenyl group, resulting in different chemical properties and applications.
(2S,4R)-4-fluoroglutamine: Used in PET imaging for cancer research, highlighting the versatility of amino alcohols in scientific applications.
Uniqueness: The presence of both an amino group and a phenyl group in (2S)-2-amino-4-phenylbutan-1-ol makes it unique compared to other amino alcohols. This dual functionality allows it to participate in a wider range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(2S)-2-amino-4-phenylbutan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(8-12)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAOVQMCZKLAKJ-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CO)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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